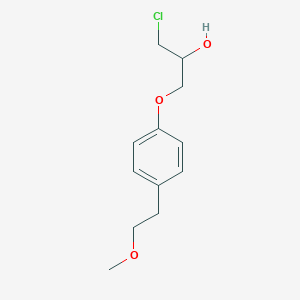
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid, also known as Chromanol 293B, is a chemical compound that has been extensively used in scientific research. It belongs to the family of benzopyran compounds and has been found to possess various biological properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the inhibition of the IKs current in cardiac cells. This leads to a prolongation of the action potential duration and an increase in the refractory period. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to bind to the pore-forming subunit of the IKs channel, thereby blocking the flow of potassium ions through the channel.
Efectos Bioquímicos Y Fisiológicos
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have various biochemical and physiological effects. It has been shown to prolong the QT interval in electrocardiograms, which is indicative of delayed cardiac repolarization. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been found to reduce the incidence of ventricular fibrillation and sudden cardiac death in animal models of cardiac arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in lab experiments is its specificity for the IKs channel. This allows researchers to selectively block the IKs current without affecting other potassium currents in cardiac cells. However, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Another limitation of using 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B in scientific research. One area of interest is the investigation of the role of IKs in the pathogenesis of cardiac arrhythmias and sudden cardiac death. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to study the effects of IKs blockade on cardiac electrophysiology and arrhythmogenesis in animal models. Another area of interest is the development of more selective and potent IKs blockers based on the structure of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. These compounds could be used to further elucidate the role of IKs in cardiac repolarization and arrhythmias. Additionally, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B can be used to investigate the potential therapeutic applications of IKs blockade in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B is a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. Its ability to selectively block the IKs current in cardiac cells has made it a widely used compound in scientific research. Despite its limitations, 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has provided important insights into the mechanisms underlying cardiac arrhythmias and has the potential to lead to the development of new therapies for these conditions.
Métodos De Síntesis
The synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B involves the reaction of 6-chloro-2-methylcoumarin with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then hydrolyzed to yield 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B. This synthesis method has been well-established and has been used by numerous researchers to obtain 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B for their experiments.
Aplicaciones Científicas De Investigación
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has been extensively used in scientific research due to its ability to block the slow delayed rectifier potassium current (IKs) in cardiac cells. This property of 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has made it a valuable tool for studying the role of IKs in cardiac repolarization and arrhythmias. 6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid 293B has also been used to investigate the effects of IKs blockade on the action potential duration and refractoriness of cardiac cells.
Propiedades
Número CAS |
106430-26-6 |
|---|---|
Nombre del producto |
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-acetic acid |
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)acetic acid |
InChI |
InChI=1S/C12H13ClO3/c1-12(7-11(14)15)5-4-8-6-9(13)2-3-10(8)16-12/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Clave InChI |
QFDFXSNSTAWKAN-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
SMILES canónico |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



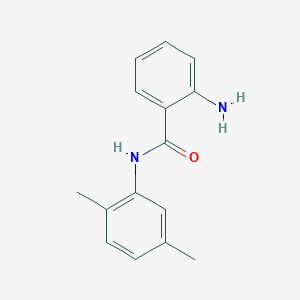
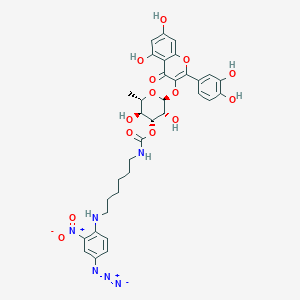
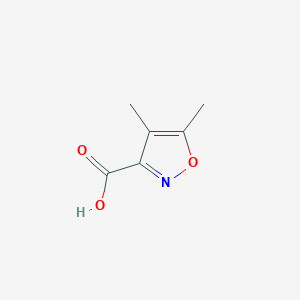
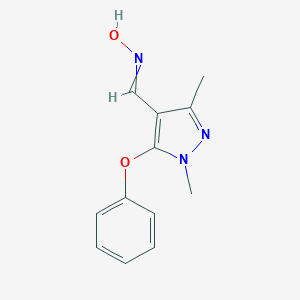
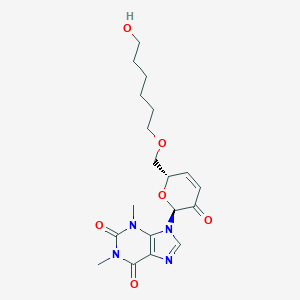
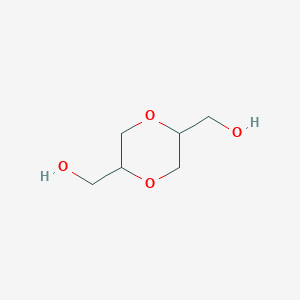
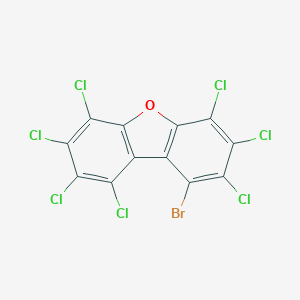
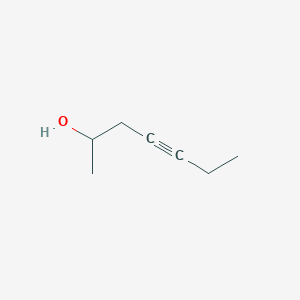
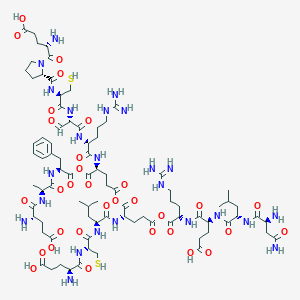
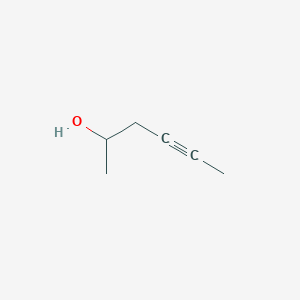
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
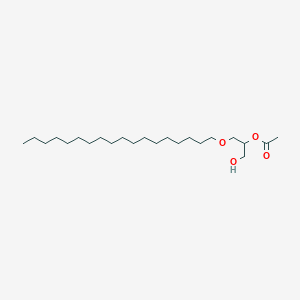
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
